molecular formula C6H6N4OS B4936469 2-mercapto-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

2-mercapto-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Cat. No. B4936469
M. Wt: 182.21 g/mol
InChI Key: RAVIAPJFRJKKSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-mercapto-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol, also known as MTR, is a heterocyclic compound with a unique structure. It has been extensively studied for its potential applications in medicinal chemistry due to its diverse biological activities. MTR has been found to exhibit potent anti-inflammatory, anticancer, and antiviral properties.

Mechanism of Action

The mechanism of action of 2-mercapto-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various signaling pathways. This compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of various inflammatory cytokines. This compound has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent anti-inflammatory, anticancer, and antiviral properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to exhibit potent antiviral activity against the H1N1 influenza virus.

Advantages and Limitations for Lab Experiments

2-mercapto-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol has several advantages as a potential drug candidate. It exhibits potent biological activities and has a unique structure that allows for the development of novel analogs. However, this compound also has some limitations. It has poor solubility in water, which can limit its bioavailability. Additionally, this compound has not been extensively studied in vivo, which can limit its potential applications in clinical settings.

Future Directions

There are several future directions for the study of 2-mercapto-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol. One potential direction is the development of novel analogs with improved solubility and bioavailability. Another potential direction is the study of this compound in vivo to better understand its potential applications in clinical settings. Additionally, the study of the mechanism of action of this compound can provide insights into the development of novel drugs targeting various signaling pathways. Overall, the study of this compound has the potential to lead to the development of novel drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 2-mercapto-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves the reaction of 2-amino-5-methylthiazole with ethyl acetoacetate to form 2-acetyl-5-methylthiazole. This intermediate is then reacted with hydrazine hydrate to form 2-hydrazino-5-methylthiazole. The final step involves the reaction of 2-hydrazino-5-methylthiazole with 2-chloro-4,6-dimethoxypyrimidine to form this compound.

Scientific Research Applications

2-mercapto-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent anti-inflammatory, anticancer, and antiviral properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to exhibit potent antiviral activity against the H1N1 influenza virus.

properties

IUPAC Name

5-methyl-2-sulfanylidene-1,4-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4OS/c1-3-2-4(11)10-5(7-3)8-6(12)9-10/h2H,1H3,(H2,7,8,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAVIAPJFRJKKSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=NC(=S)N2)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801176393
Record name 7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801176393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40775-77-7
Record name 7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801176393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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